molecular formula C20H17ClO5 B2976891 (Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623121-52-8

(Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2976891
CAS RN: 623121-52-8
M. Wt: 372.8
InChI Key: LKJAQSNDUPMATD-NVMNQCDNSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray study . The C=C double bond in these compounds often has a Z configuration .

Scientific Research Applications

Synthesis and Stability

  • The stability and degradation pathways of compounds related to "(Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" have been studied, highlighting the transformation of E-isomers to Z-isomers under certain conditions, which is crucial for understanding their chemical behavior and potential applications in pharmaceuticals and material science (Shearer & Deangelis, 1979).

Catalysis

  • Research on the catalytic properties of related compounds, such as those involving zinc or rhodium complexes, provides insights into their potential for facilitating various chemical reactions, including the functionalization of alkanes and the synthesis of tertiary alcohols, which are of great interest in organic synthesis and industrial applications (Fu et al., 2018; Kodera et al., 1996).

Structural and Spectroscopic Analysis

  • The synthesis of metal-organic frameworks (MOFs) and coordination complexes involving similar chemical structures has been reported, with detailed analysis of their crystal structures and spectroscopic properties. These studies are fundamental for the development of new materials with potential applications in catalysis, sensing, and luminescence (Chai et al., 2016).

Chemical Reactions and Mechanisms

  • Investigations into the mechanisms of chemical reactions involving similar compounds contribute to a deeper understanding of their reactivity and potential as intermediates in organic synthesis. Studies on the synthesis of multisubstituted acetates and the role of electronic properties in determining Z/E selectivity are particularly relevant (Nakamura et al., 2008).

Future Directions

Thiazolidine motifs, which are similar to the compound , have been of great interest for scholars due to their varied biological properties . Future research could focus on exploring new drug candidates, improving their activity, and designing next-generation drug candidates .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-7-8-16-17(10-15)26-18(20(16)23)9-13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAQSNDUPMATD-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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